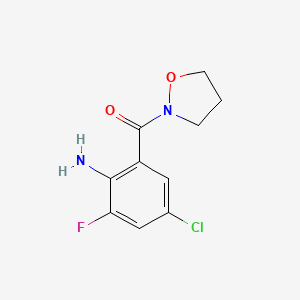![molecular formula C17H16N2O2S B6626935 2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B6626935.png)
2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Furan Ring: The furan ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the amide bond, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Antifungal Activity: Interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dimethylthiazole: Shares the thiazole ring but lacks the furan and phenyl groups.
N-phenylthiazol-4-ylmethylamine: Contains the thiazole and phenyl groups but lacks the furan ring.
Uniqueness
2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide is unique due to the combination of the thiazole, furan, and phenyl groups, which confer a distinct set of chemical properties and biological activities .
Propriétés
IUPAC Name |
2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-9-21-12(2)15(11)16(20)18-8-14-10-22-17(19-14)13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOFBEWYQLXDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,2-difluoroethyl)-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6626853.png)
![2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626858.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6626870.png)
![1-(2,2-difluoroethyl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6626875.png)
![N-[4-(4-methylpyrimidin-2-yl)phenyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B6626876.png)
![1-(2,2-difluoroethyl)-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B6626882.png)
![N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6626893.png)
![Methyl 2-[3-[[1-(3-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate](/img/structure/B6626898.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6626900.png)
![2-amino-5-chloro-3-fluoro-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B6626909.png)

![1-(methoxymethyl)-N-[3-[(6-methylpyridin-2-yl)amino]-3-oxopropyl]cyclobutane-1-carboxamide](/img/structure/B6626921.png)
![N-[2-[[2-(3-fluorophenyl)acetyl]amino]ethyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626928.png)
![N-[4-[2-(diethylamino)-2-oxoethyl]phenyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626940.png)
